3,3'-Azobis(benzeneacetic acid)
Description
3,3'-Azobis(benzeneacetic acid) is an azo compound characterized by two benzeneacetic acid moieties connected via an azo (-N=N- bond) group. Its structure enables unique photoresponsive properties, particularly trans-cis isomerization under UV/visible light irradiation . This compound has been utilized in biomedical applications, such as the construction of light-gated ion channels. For instance, Schreiber et al. The compound’s reversible photoisomerization and biocompatibility make it valuable in bioengineering and nanotechnology.
Properties
CAS No. |
133560-91-5 |
|---|---|
Molecular Formula |
C16H14N2O4 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
2-[3-[[3-(carboxymethyl)phenyl]diazenyl]phenyl]acetic acid |
InChI |
InChI=1S/C16H14N2O4/c19-15(20)9-11-3-1-5-13(7-11)17-18-14-6-2-4-12(8-14)10-16(21)22/h1-8H,9-10H2,(H,19,20)(H,21,22) |
InChI Key |
WBMIICFYKRWOBJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)CC(=O)O)CC(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)CC(=O)O)CC(=O)O |
Synonyms |
3,3'-ABBA 3,3'-azobis(benzeneacetic acid) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3,3'-Azobis(benzeneacetic acid) with structurally or functionally related azo compounds:
Key Structural and Functional Comparisons:
Photoresponsiveness :
- 3,3'-Azobis(benzeneacetic acid) and azobenzene derivatives (e.g., Azobenzene-3,3'-dicarboxylic Acid) exhibit photoisomerization, but the former’s benzeneacetic acid substituents enhance biocompatibility for biomedical use .
- DAAT lacks photoresponsiveness due to its tetrazine core but compensates with high energetic performance .
Biomedical Utility :
- 3,3'-Azobis(benzeneacetic acid) is specialized for light-activated systems, whereas 3,3'-Azobis(6-hydroxybenzoic acid) (Olsalazine) leverages bacterial cleavage for targeted drug delivery .
- Azo initiators like AAPH are restricted to laboratory research due to their radical-generating properties .
Stability and Reactivity :
- Explosive compounds (DAAT, DAAzF) prioritize thermal stability and insensitivity to mechanical stress, unlike photoactive azo compounds requiring reversible reactivity .
- ABTS and Olsalazine derive functionality from sulfonic acid and hydroxyl groups, respectively, enhancing solubility and interaction with biological systems .
Research Findings and Performance Metrics
- 3,3'-Azobis(benzeneacetic acid) : Demonstrated ~80% ion channel activation efficiency under UV light (365 nm) in synthetic lipid bilayers .
- Olsalazine : Clinical trials show 60–70% remission rates in mild-to-moderate ulcerative colitis, with minimal systemic absorption .
- DAAT : Detonation velocity of 7,200 m/s, outperforming TNT (6,900 m/s) while maintaining low impact sensitivity .
- ABTS : Radical cation (ABTS•⁺) exhibits ε₇₃₄ = 1.5×10⁴ M⁻¹cm⁻¹, enabling precise quantification of antioxidant activity .
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